Ascorbyl stearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

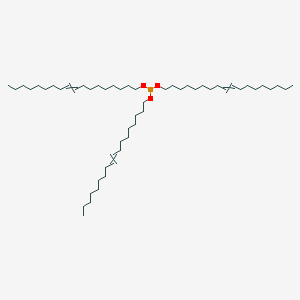

Ascorbyl stearate is an ester formed from ascorbic acid (vitamin C) and stearic acid. It is a white or yellowish-white solid with a citrus-like odor. This compound is primarily used as an antioxidant in food and cosmetics, providing the benefits of vitamin C in a stable form .

Mechanism of Action

L-Ascorbyl 6-Stearate, also known as L-Ascorbic acid 6-stearate, is a derivative of L-ascorbic acid and stearic acid. It exhibits antioxidant and anticancer properties . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

L-Ascorbyl 6-Stearate primarily targets cancer cells . It has been found to inhibit the proliferation of human cancer cells .

Mode of Action

The compound interacts with its targets by interfering with cell cycle progression . It induces apoptosis in these cells by modulating signal transduction pathways .

Biochemical Pathways

L-Ascorbyl 6-Stearate affects the intrinsic mitochondrial pathway in cancer cells . By inducing apoptosis, it disrupts the normal cell cycle progression and leads to the death of the cancer cells .

Pharmacokinetics

It is known that the compound is lipophilic, which allows it to form micelles in aqueous solutions . These micelles can be used as drug carriers, potentially improving the bioavailability of the compound .

Result of Action

The primary result of L-Ascorbyl 6-Stearate’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells, which can potentially slow down or halt the progression of the cancer .

Action Environment

The action, efficacy, and stability of L-Ascorbyl 6-Stearate can be influenced by various environmental factors. For instance, the compound’s lipophilic nature allows it to form micelles in aqueous solutions, which can enhance its stability . Additionally, the compound’s anticancer activity can be affected by the specific characteristics of the cancer cells it targets, such as their genetic makeup and the stage of the cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ascorbyl stearate is synthesized through the esterification of ascorbic acid with stearic acid. This reaction typically involves the use of chemical catalysts or lipases to facilitate the esterification process. The reaction conditions often include controlling the water content in the reaction medium and using vacuum to remove formed volatile side products .

Industrial Production Methods: In industrial settings, this compound is produced by reacting ascorbic acid with stearic acid in the presence of an acid or alkaline catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ascorbyl stearate undergoes various chemical reactions, including:

Oxidation: As an antioxidant, it can undergo oxidation reactions, neutralizing free radicals and preventing oxidative damage.

Hydrolysis: In the presence of water, this compound can hydrolyze to release ascorbic acid and stearic acid.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and other oxidizing agents.

Hydrolysis: This reaction typically occurs in aqueous environments or in the presence of acidic or basic catalysts.

Major Products Formed:

Oxidation: The major products are oxidized forms of this compound.

Hydrolysis: The major products are ascorbic acid and stearic acid.

Scientific Research Applications

Ascorbyl stearate has a wide range of applications in scientific research, including:

Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidative degradation.

Biology: Studied for its potential to protect cells from oxidative stress and its role in cellular metabolism.

Medicine: Investigated for its potential anticancer properties, as it can induce apoptosis in cancer cells by interfering with cell cycle progression and modulating signal transduction pathways

Comparison with Similar Compounds

Ascorbyl palmitate: Another ester of ascorbic acid, formed with palmitic acid.

Ascorbyl isostearate: An ester of ascorbic acid with isostearic acid, used in cosmetics for its skin-conditioning properties.

Uniqueness: Ascorbyl stearate is unique due to its specific combination of ascorbic acid and stearic acid, providing a stable form of vitamin C that is easily absorbed by the skin and effective in preventing oxidative damage. Its ability to induce apoptosis in cancer cells also sets it apart from other similar compounds .

Properties

CAS No. |

10605-09-1 |

|---|---|

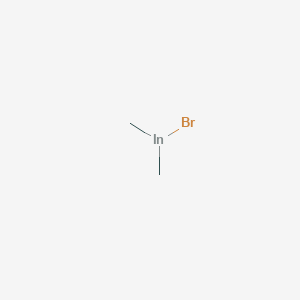

Molecular Formula |

C24H42O7 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octadecanoate |

InChI |

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3 |

InChI Key |

LITUBCVUXPBCGA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

physical_description |

White or yellowish, white powder with a citrus-like odour |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)